molecular formula C11H13FO3 B7973584 3-(5-Fluoro-2-methoxyphenyl)oxolan-3-ol

3-(5-Fluoro-2-methoxyphenyl)oxolan-3-ol

Cat. No.: B7973584
M. Wt: 212.22 g/mol
InChI Key: GOBALZMCVXDMEJ-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)oxolan-3-ol is a tetrahydrofuran (oxolane) derivative substituted at the 3-position with a hydroxyl group and a 5-fluoro-2-methoxyphenyl moiety. Its molecular formula is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol (inferred from structural analogs in ). The compound features a fused aromatic-electrophilic system due to the electron-withdrawing fluorine and electron-donating methoxy groups on the phenyl ring, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-14-10-3-2-8(12)6-9(10)11(13)4-5-15-7-11/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBALZMCVXDMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Properties

The table below highlights key structural differences and similarities among oxolan-3-ol derivatives:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-(5-Fluoro-2-methoxyphenyl)oxolan-3-ol 5-Fluoro, 2-methoxy C₁₀H₁₁FO₃ 198.19 -OH, -OCH₃, -F
3-(4-Bromophenyl)oxolan-3-ol (CID 105503976) 4-Bromo C₁₀H₁₁BrO₂ 259.10 -OH, -Br
(3S)-Oxolan-3-ol None (simple oxolane) C₄H₈O₂ 88.11 -OH
Cordycepin (purine-linked oxolan-3-ol) 6-Aminopurin-9-yl C₁₀H₁₃N₅O₃ 251.24 -OH, -NH₂, purine base

Key Observations :

  • Electronic Effects : The fluorine atom in this compound enhances electrophilicity and metabolic stability compared to bromine in CID 105503976, which may increase steric hindrance.
  • Hydrogen Bonding : The hydroxyl group at position 3 enables hydrogen bonding, critical for interactions in biological systems (e.g., enzyme binding).

Preparation Methods

Synthesis of (5-Fluoro-2-methoxyphenyl)methanol Intermediate

The synthesis begins with the reduction of 5-fluoro-2-methoxybenzaldehyde to (5-fluoro-2-methoxyphenyl)methanol. Sodium borohydride (NaBH₄) in methanol at 20°C for 1–18 hours achieves this reduction with yields up to 96%. Alternative reductants like lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at 23°C for 1 hour also yield the alcohol intermediate.

Key Reaction Conditions

ParameterValue
ReductantNaBH₄ (1.2 eq)
SolventMeOH or THF
Temperature20–23°C
Yield85–96%

Oxolane Ring Formation via Acid-Catalyzed Cyclization

The alcohol intermediate undergoes cyclization to form the oxolane ring. Using concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 2–6 hours promotes intramolecular etherification. For example, 3-(4-methoxyphenyl)oxolan-3-ol was synthesized via similar conditions, achieving 52–70% yields.

Optimization Insights

  • Acid Catalyst : H₂SO₄ > TFA > HCl (due to superior protonation efficiency).

  • Solvent : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing carbocation intermediates.

Epoxide Ring-Opening Strategy

Epoxidation of Allyl Alcohol Derivatives

A two-step approach involves epoxidizing an allyl alcohol derivative of 5-fluoro-2-methoxyphenylmethanol. Meta-chloroperbenzoic acid (mCPBA) in DCM at 0°C for 1 hour forms the epoxide, which is subsequently ring-opened using aqueous acid (e.g., H₂SO₄) to yield the oxolane.

Representative Data

StepConditionsYield
EpoxidationmCPBA (1.1 eq), DCM, 0°C75%
Ring-OpeningH₂SO₄ (0.5 M), H₂O, 25°C68%

Stereochemical Control

The stereochemistry of the hydroxymethyl group is influenced by the epoxide’s geometry. Trans-epoxides favor equatorial hydroxyl groups, while cis-epoxides lead to axial configurations. Catalytic asymmetric epoxidation using Jacobsen’s catalyst ((R,R)-salen-Mn) achieves enantiomeric excess (ee) >90%.

Multi-Component One-Pot Synthesis

Ultrasound-Assisted Cyclization

A one-pot method combines (5-fluoro-2-methoxyphenyl)methanol with diethyl acetylenedicarboxylate and malononitrile under ultrasound irradiation (25 kHz, 40°C). Indium chloride (InCl₃, 20 mol%) in 50% ethanol catalyzes the reaction, achieving 80–95% yields in 20 minutes.

Advantages

  • Efficiency : Eliminates intermediate isolation steps.

  • Green Chemistry : Ethanol/water mixtures reduce environmental impact.

Mechanistic Pathway

  • Knoevenagel Condensation : Malononitrile reacts with the aldehyde derivative to form an α,β-unsaturated nitrile.

  • Michael Addition : The alcohol attacks the nitrile, forming a diastereomeric adduct.

  • Cyclization : Intramolecular nucleophilic substitution closes the oxolane ring.

Comparative Analysis of Methods

MethodYield (%)TimeStereoselectivityScalability
Grignard Cyclization70–856–12 hModerateHigh
Epoxide Ring-Opening65–753–5 hHighModerate
One-Pot Ultrasound80–950.3 hLowHigh

Key Observations

  • The one-pot method offers the highest efficiency but requires specialized equipment.

  • Epoxide ring-opening provides superior stereocontrol, critical for pharmaceutical applications.

Challenges and Optimization Strategies

Byproduct Formation

  • Diastereomers : Cyclization often produces 3-hydroxy and 2-hydroxy regioisomers. Column chromatography (hexane/EtOAc, 4:1) separates these.

  • Over-Oxidation : NaBH₄ reduction must be carefully quenched with aqueous HCl to prevent ketone formation.

Solvent and Temperature Effects

  • Polar Solvents : DMF accelerates reactions but complicates purification. Ethanol balances rate and practicality.

  • Low Temperatures (0–5°C): Minimize side reactions during acid-catalyzed steps .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 3-(5-Fluoro-2-methoxyphenyl)oxolan-3-ol?

  • Methodology :

  • Synthesis : Utilize cyclization reactions (e.g., acid-catalyzed ring closure) of precursors such as fluorinated phenylacetonitrile derivatives (e.g., 3-Fluoro-5-methoxyphenylacetonitrile, as in ). Alternatively, employ oxetane ring formation via the Paternò-Büchi reaction, analogous to methods used for 3-(3,5-Difluorophenyl)oxetan-3-OL .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via TLC or HPLC .

Q. How can the structural and stereochemical properties of this compound be characterized?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and oxolane ring conformation. Compare chemical shifts with structurally similar compounds (e.g., 3-(3,5-Difluorophenyl)oxetan-3-OL) .
  • X-ray Crystallography : Resolve absolute stereochemistry, particularly if chiral centers are present .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C10_{10}H11_{11}FO3_3) .

Q. What are the key stability considerations for this compound under varying experimental conditions?

  • Methodology :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Photostability : Expose to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC .
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–12) over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions in biological systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the oxolane ring and fluorophenyl group to predict sites of chemical reactivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Compare with analogs (e.g., 3-(2-Fluorophenyl)oxetan-3-ol) to assess substituent effects .

Q. What strategies can resolve contradictions in reported solubility or reactivity data for fluorinated oxolane derivatives?

  • Methodology :

  • Meta-Analysis : Compare datasets from structurally related compounds (e.g., 3-(3,5-Difluorophenyl)oxetan-3-OL vs. 3-(2-Fluorophenyl)oxetan-3-ol) to identify substituent-driven trends .
  • Reproducibility Studies : Repeat experiments under controlled conditions (e.g., standardized solvent systems, temperature) to isolate variables .

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test bioactivity in vitro (e.g., enzyme inhibition assays) .
  • Pharmacokinetic Profiling : Measure logP (octanol/water partitioning) and membrane permeability using Caco-2 cell models .

Q. What advanced techniques identify and quantify metabolites of this compound in biological matrices?

  • Methodology :

  • Radiolabeling : Synthesize 14^{14}C-labeled analogs to track metabolic pathways in vivo.
  • LC-MS/MS : Use high-sensitivity tandem MS to detect phase I/II metabolites (e.g., glucuronides, sulfates) in plasma or urine .

Q. How can enantiomeric purity be ensured during synthesis, and what are the implications of chirality on bioactivity?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer .

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